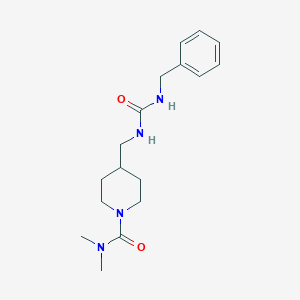

4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the introduction of the benzylureido and carboxamide groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted at the 4-position with a benzylureido)methyl group and a carboxamide group. The benzylureido group itself is likely attached to the piperidine ring via a methylene (–CH2–) bridge .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperidine ring, the urea linkage, and the carboxamide group. Each of these functional groups can participate in various chemical reactions. For example, the piperidine ring can undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring, a secondary amine, could make this compound a base. The compound’s solubility would be influenced by the polar urea and carboxamide groups .Scientific Research Applications

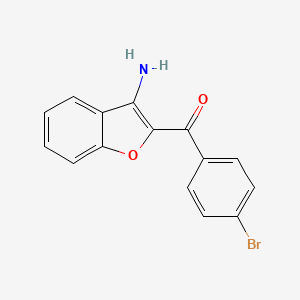

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) details the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their testing for growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Most compounds exhibited potent cytotoxicity, with some achieving IC50 values less than 10 nM. A subset was tested in vivo against colon 38 tumors in mice, where a single dose was curative for certain derivatives in this refractory model Deady et al., 2003.

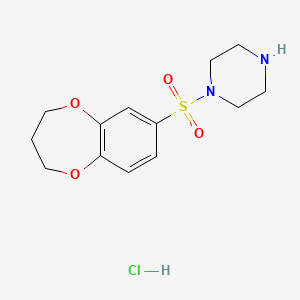

Antimicrobial Activity

Ghorab et al. (2017) synthesized a new series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives and evaluated their antibacterial and antifungal activities. These compounds showed interesting antimicrobial activity, with some displaying higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi Ghorab et al., 2017.

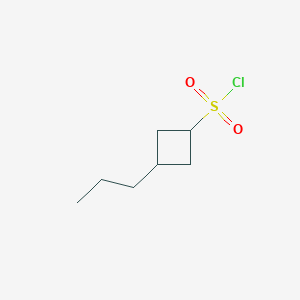

Molecular Synthesis and Characterization

More et al. (2010) investigated the synthesis and characterization of polyamides containing pendant pentadecyl chains, starting from cardanol. These polyamides demonstrated good solubility in N,N-dimethylacetamide and 1-methyl-2-pyrrolidinone, and could be cast into tough, flexible films. Their amorphous nature was suggested by wide-angle X-ray diffraction patterns, indicating potential applications in materials science More et al., 2010.

Pharmacokinetics and Anticancer Activity

Lukka et al. (2012) explored the pharmacokinetics of N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049), a DNA-binding benzonaphthyridine with curative activity against colon-38 adenocarcinoma in mice. They found a strong dependence of tumor pharmacokinetics on the nitrogen substituent, highlighting the importance of specific structural features for anticancer activity Lukka et al., 2012.

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use or observed biological activity. If it shows promise as a drug, for example, future research could involve further optimization of the compound’s structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name |

4-[(benzylcarbamoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c1-20(2)17(23)21-10-8-15(9-11-21)13-19-16(22)18-12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBINPVVDKJGED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride](/img/structure/B2721934.png)

![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)

![4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione](/img/structure/B2721940.png)

![2-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2721941.png)

![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)

![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)

![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)

![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)